molecular formula C21H13FN4 B13563878 8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline CAS No. 2230901-57-0

8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline

Cat. No.: B13563878
CAS No.: 2230901-57-0
M. Wt: 340.4 g/mol
InChI Key: UZKNEKQQAVXEOR-UHFFFAOYSA-N
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Description

8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline is a complex heterocyclic compound that features a quinoline core substituted with fluorine, pyridine, and pyrrolo[2,3-b]pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position.

Scientific Research Applications

8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline
  • 4-fluoro-6-(pyridin-3-yl)-8-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline

Uniqueness

8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in drug discovery and materials science .

Properties

CAS No.

2230901-57-0

Molecular Formula

C21H13FN4

Molecular Weight

340.4 g/mol

IUPAC Name

8-fluoro-4-pyridin-3-yl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinoline

InChI

InChI=1S/C21H13FN4/c22-19-10-14(18-12-26-21-16(18)4-2-7-25-21)9-17-15(5-8-24-20(17)19)13-3-1-6-23-11-13/h1-12H,(H,25,26)

InChI Key

UZKNEKQQAVXEOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C=C(C=C(C3=NC=C2)F)C4=CNC5=C4C=CC=N5

Origin of Product

United States

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